N-Fmoc-3-iodo-L-alanine tert-butyl ester
Overview
Description
“N-Fmoc-3-iodo-L-alanine tert-butyl ester” is an Fmoc protected alanine derivative . It has a molecular formula of C22H24INO4 and a molecular weight of 493.33 . This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Molecular Structure Analysis
The molecular structure of “N-Fmoc-3-iodo-L-alanine tert-butyl ester” consists of an alanine core with an iodine atom at the 3-position, a tert-butyl ester group at the carboxylic acid end, and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the amino end .Scientific Research Applications
Direct Synthesis of Fmoc-protected Amino Acids
A study by Deboves, Montalbetti, and Jackson (2001) showcases the application of N-Fmoc 3-iodoalanine tert-butyl ester derived organozinc reagent in the direct synthesis of substituted phenylalanines and 4-oxoamino acids under palladium catalysis. This method has been instrumental in generating Fmoc-protected amino acids suitable for automated solid phase peptide synthesis, demonstrating the compound's critical role in facilitating complex peptide assembly processes (Deboves, Montalbetti, & Jackson, 2001).
Synthesis of Modified Glutamine
In another study, Çalimsiz and Lipton (2005) utilized a similar Fmoc-protected amino acid in the synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine. This synthesis involved intricate steps such as selective deprotection and lanthanide-catalyzed transamidation, demonstrating the versatility of N-Fmoc-protected amino acids in synthesizing structurally complex and modified amino acids for research and therapeutic applications (Çalimsiz & Lipton, 2005).
Development of Synthetic Strategies
Temperini et al. (2020) developed a synthetic strategy using Nα-Fmoc-O-tert-butyl-d-serine for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap). This approach underscores the significance of N-Fmoc-protected amino acids in the preparation of non-proteinogenic amino acids, which are essential for expanding the diversity of available amino acids for peptide synthesis and drug design (Temperini et al., 2020).
Novel Applications in Peptide Synthesis
Moreover, the work by Pellarini et al. (2001) on the condensation of a fullerene derivative with N-Fmoc-L-glutamic acid alpha-tert-butyl ester highlights innovative applications of Fmoc-protected amino acids in the development of new materials with antimicrobial properties. This study exemplifies the potential of N-Fmoc-protected amino acids in creating novel bioactive compounds and materials (Pellarini et al., 2001).
properties
IUPAC Name |
tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24INO4/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFECRYMZJXNQQC-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459308 | |
Record name | N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-3-iodo-L-alanine tert-butyl ester | |
CAS RN |
282734-33-2 | |
Record name | N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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